
Isomultiflorenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomultiflorenol is a pentacyclic triterpenoid that is oleanan-3-ol lacking the methyl group at position 8, which has a double bond between positions 8 and 9, and which is substituted by an alpha-methyl group at position 13. It is a pentacyclic triterpenoid and a secondary alcohol.
Applications De Recherche Scientifique
Anticancer Activity
Isomultiflorenol, a pentacyclic triterpenoid, exhibits significant anticancer effects against human cervical cancer cells. It inhibits the proliferation and viability of cervical cancer cells in a concentration-dependent manner, with an IC50 of 10 μM for HeLa cells. The anti-proliferative effects are due to the arrest of HeLa cells at the G2/M phase and the induction of cancer cell autophagy via mitochondrial apoptotic signaling, making it a potential lead molecule for cervical cancer chemotherapy (Li & Chen, 2020).
Biosynthesis and Molecular Cloning
Isomultiflorenol synthase, a new triterpene synthase from Luffa cylindrica, is involved in the biosynthesis of bryonolic acid. The gene encoding this synthase, LcIMS1, when expressed in yeast, results in the accumulation of isomultiflorenol, indicating its role in triterpene synthesis. This discovery classifies isomultiflorenol synthase into a new group of triterpene synthases and suggests independent regulation of bryonolic acid and phytosterols accumulation (Hayashi et al., 2001).
Isolation from Natural Sources
Isomultiflorenol has been isolated and identified from the fruits of Cucurbita pepo cv. Dayangua, representing its first-time isolation from the Cucurbita genus. This finding highlights the potential for discovering new bioactive compounds from natural sources (Shan, 2006).
Role in Medicinal Plants
In the context of medicinal plants, isomultiflorenol synthase is identified in Trichosanthes cucumerina L., a plant used in traditional Thai medicine. The gene encoding this synthase, TcIMS, is functionally characterized in mutant yeast systems, aiding in the production of characteristic triterpenoids in cucurbitaceous plants. This study contributes to the understanding of triterpenoid biosynthesis in medicinal plants (Lertphadungkit et al., 2021).
Phytochemistry and Bioactivity
Isomultiflorenol is identified among other triterpenes in the plant Raulinoa echinata, endemic to Brazil. The hexane extract of this plant, containing isomultiflorenol, exhibits bioactivity against Trypanosoma cruzi, a parasitic organism causing Chagas disease. This discovery suggests the potential of isomultiflorenol in developing treatments for parasitic infections (Biavatti et al., 2001).
Propriétés
Numéro CAS |
24462-48-4 |
|---|---|
Formule moléculaire |
C30H50O |
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(3S,4aR,6aS,6bS,8aR,12aR,14bS)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)21-9-10-22-26(3,4)24(31)12-13-28(22,6)20(21)11-14-30(29,8)23(27)19-25/h22-24,31H,9-19H2,1-8H3/t22-,23+,24-,27+,28+,29+,30-/m0/s1 |
Clé InChI |
MCSMMGJCXCBSKD-XCHVDQMNSA-N |
SMILES isomérique |
C[C@@]12CC[C@@]3(C4=C(CC[C@]3([C@@H]1CC(CC2)(C)C)C)[C@]5(CC[C@@H](C([C@@H]5CC4)(C)C)O)C)C |
SMILES |
CC1(CCC2(CCC3(C4=C(CCC3(C2C1)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C)C |
SMILES canonique |
CC1(CCC2(CCC3(C4=C(CCC3(C2C1)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C)C |
Autres numéros CAS |
24462-48-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)
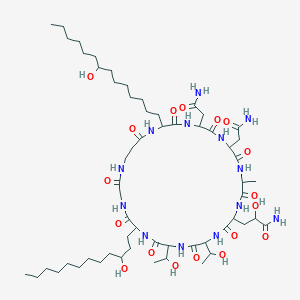


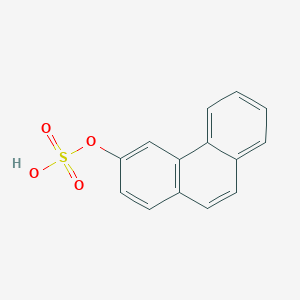
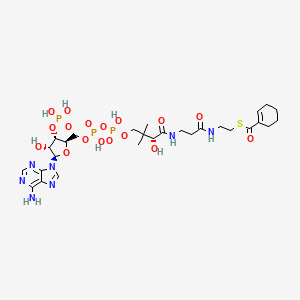
![TG(16:0/16:1(9Z)/18:0)[iso6]](/img/structure/B1243929.png)
![TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243930.png)

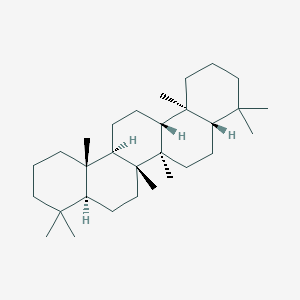
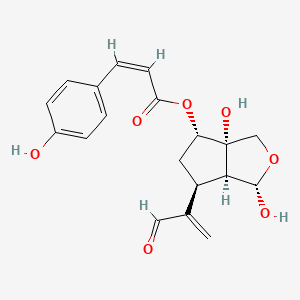
![2-[(E)-[(3Z)-3-(diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1243937.png)
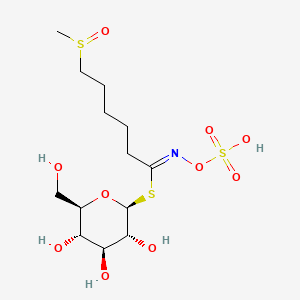
![3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)